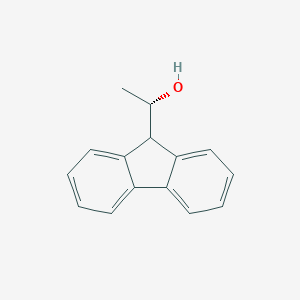

(S)-(-)-1-(9-Fluorenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(9H-fluoren-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCDFPXLCCWBIS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583341 | |

| Record name | (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151775-20-1 | |

| Record name | (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-1-(9-Fluorenyl)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(9-Fluorenyl)ethanol is a chiral aromatic alcohol of significant interest in the fields of analytical chemistry and drug development. Its rigid fluorenyl backbone and chiral center make it an invaluable tool for the enantioselective analysis of various chiral molecules, particularly amino acids and α-hydroxy acids. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and key applications of this compound. Detailed experimental protocols for its use as a chiral derivatizing agent are also presented to aid researchers in its practical application.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. While many of its physical properties are well-documented for the racemic mixture, specific data for the pure (S)-enantiomer is less common. The following tables summarize the key chemical and physical properties.

| Identifier | Value | Reference |

| IUPAC Name | (1S)-1-(9H-fluoren-9-yl)ethanol | [1] |

| Synonyms | (-)-1-(9-Fluorenyl)ethanol, (S)-α-Methyl-9H-fluorene-9-methanol | [1] |

| CAS Number | 151775-20-1 | [1][2] |

| Molecular Formula | C₁₅H₁₄O | [2] |

| Molecular Weight | 210.27 g/mol | [2][3] |

| InChI | InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m0/s1 | [1] |

| SMILES | C--INVALID-LINK--C1c2ccccc2c3ccccc13 | [1] |

| Physical Property | Value | Reference |

| Melting Point | 102-104 °C (for racemic mixture) | [3][4] |

| Boiling Point | 367.6 °C at 760 mmHg | [5] |

| Density | 1.158 g/cm³ | [5] |

| Flash Point | 162.9 °C | [5] |

| Refractive Index | 1.63 | [5] |

| Vapor Pressure | 4.72 x 10⁻⁶ mmHg at 25 °C | [5] |

| XLogP3 | 3.1 | [6] |

Solubility Profile

| Solvent | Predicted Solubility |

| Water | Poorly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Moderately soluble |

| Hexanes | Sparingly soluble |

Spectroscopic and Analytical Data

Definitive, published spectra for this compound are not widely available. However, based on its structure and comparison with analogous compounds such as 9-fluorenol, the expected spectral characteristics are summarized below. Researchers should confirm these characteristics with their own analytical data.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (fluorenyl): Multiplets in the range of δ 7.2-7.8 ppm (8H).CH-OH Proton: A quartet or multiplet around δ 4.5-5.0 ppm (1H).OH Proton: A broad singlet, variable chemical shift (δ 1.5-3.0 ppm) (1H).CH₃ Protons: A doublet around δ 1.4-1.6 ppm (3H). |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm.CH-OH Carbon: A signal in the range of δ 65-75 ppm.CH₃ Carbon: A signal in the upfield region, around δ 20-25 ppm. |

| IR Spectroscopy | O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 210.Major Fragments: Loss of CH₃ (m/z = 195), loss of CH₃CHO (m/z = 166), and the fluorenyl cation (m/z = 165). |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound is typically achieved through a two-step process involving the synthesis of the racemic alcohol followed by enantiomeric resolution.

-

Synthesis of (±)-1-(9-Fluorenyl)ethanol: The racemic alcohol is commonly prepared by the reduction of 9-acetylfluorene. This reduction can be carried out using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Enantiomeric Resolution: The separation of the (S)- and (R)-enantiomers is often accomplished via enzymatic kinetic resolution. A lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the enantiomers, typically the (R)-enantiomer, in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer (this compound), which can then be separated by chromatography.

Caption: Workflow for the synthesis and resolution of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a precursor to chiral derivatizing agents used in the separation of enantiomers.[5] Its derivative, (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), is a well-known reagent for this purpose.

-

Chiral Derivatization: this compound can be converted to a chloroformate (FLEC) or other activated species. This reagent then reacts with nucleophilic groups in analyte molecules (e.g., the amine group in amino acids or the hydroxyl group in alcohols) to form diastereomeric derivatives. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This allows for the accurate quantification of the enantiomeric excess (ee) of a sample.

-

Pharmaceutical Intermediate: As a chiral building block, this compound can serve as a key intermediate in the enantioselective synthesis of pharmaceutical compounds, ensuring the production of the desired stereoisomer, which is often crucial for drug efficacy and safety.[5]

-

Biochemical Research: It is also employed in biochemical studies to investigate stereoselective interactions between chiral molecules and biological systems like enzymes and receptors.[5]

Detailed Experimental Protocol: Chiral Derivatization of Amino Acids for HPLC Analysis

This section provides a representative protocol for the derivatization of amino acids using a chloroformate derivative of this compound (referred to as (-)-FLEC) for subsequent HPLC analysis.

Materials:

-

Amino acid standard or sample

-

(-)-1-(9-Fluorenyl)ethyl chloroformate ((-)-FLEC) solution (e.g., 1 mM in acetone or acetonitrile)

-

Borate buffer (e.g., 0.1 M, pH 8.0)

-

Quenching solution (e.g., 2 M glycine or ethanolamine)

-

HPLC grade water, acetonitrile, and any other required mobile phase components

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Prepare a solution of the amino acid sample in the borate buffer at a known concentration (e.g., 0.1 mg/mL).

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 100 µL of the amino acid solution with 100 µL of the (-)-FLEC solution.

-

Vortex the mixture for 30-60 seconds.

-

Allow the reaction to proceed at room temperature for a specified time (typically 15-30 minutes).

-

-

Quenching: Add 50 µL of the quenching solution to the reaction mixture to consume any excess (-)-FLEC reagent. Vortex for 30 seconds.

-

Sample Dilution and Filtration: Dilute the reaction mixture with the initial mobile phase of the HPLC method (e.g., add 750 µL). Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject the derivatized sample onto a suitable reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

-

Detect the diastereomeric derivatives using a fluorescence detector (e.g., excitation at ~260 nm, emission at ~315 nm) or a UV detector.

-

The two diastereomers will elute at different retention times, allowing for their separation and quantification.

-

Caption: Workflow for the chiral derivatization of amino acids for HPLC analysis.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For the racemic mixture, the following safety information is reported:

-

Safety Statements: S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes).

Consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable chiral building block with a primary role in the synthesis of chiral derivatizing agents. Its application in the enantioselective separation of amino acids and other chiral compounds is well-established and provides a robust method for determining enantiomeric purity. This guide has provided a detailed overview of its chemical properties, synthesis, and a practical protocol for its application, which should serve as a valuable resource for researchers in organic chemistry, analytical chemistry, and drug discovery.

References

- 1. Buy Online CAS Number 151775-20-1 - TRC - (-)-1-(9-Fluorenyl)ethanol | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. (±)-1-(9-Fluorenyl)ethanol = 97.0 HPLC 3023-49-2 [sigmaaldrich.com]

- 4. (±)-1-(9-芴)乙醇 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (S)-(-)-1-(9-Fluorenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral alcohol, (S)-(-)-1-(9-Fluorenyl)ethanol. This compound is of significant interest in analytical chemistry and pharmaceutical development as a chiral building block and derivatizing agent.[1] This document presents tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for its enantioselective synthesis, and visual diagrams to elucidate the experimental workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data is available for the racemic mixture, specific experimental spectra for the pure (S)-(-) enantiomer are not widely published. The data presented here is based on typical values for fluorenyl derivatives and related chiral alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.8-7.2 | m | Aromatic protons |

| 5.0-4.8 | q | CH-OH |

| 4.1 | t | CH (fluorenyl) |

| 2.0-1.8 | d | OH |

| 1.5-1.3 | d | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 148-140 | Aromatic C (quaternary) |

| 130-120 | Aromatic CH |

| 70-65 | CH-OH |

| 50-45 | CH (fluorenyl) |

| 25-20 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Typical Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1200-1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 181 | [M - C₂H₅]⁺ or [M - CH₃ - H₂O]⁺ |

| 165 | [Fluorenyl cation]⁺ |

Experimental Protocols

The enantioselective synthesis of this compound can be effectively achieved through a chemoenzymatic approach involving the kinetic resolution of the corresponding racemic alcohol.[2]

Synthesis of Racemic 1-(9-Fluorenyl)ethanol

The racemic precursor, (±)-1-(9-Fluorenyl)ethanol, is synthesized by the reduction of 9-acetylfluorene.

Materials:

-

9-acetylfluorene

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve 9-acetylfluorene in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(9-fluorenyl)ethanol.

Enzymatic Kinetic Resolution of (±)-1-(9-Fluorenyl)ethanol

This protocol utilizes a lipase to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.[2]

Materials:

-

(±)-1-(9-Fluorenyl)ethanol

-

Lipase (e.g., from Candida antarctica)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Column chromatography setup (silica gel)

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of (±)-1-(9-fluorenyl)ethanol in an anhydrous organic solvent under an inert atmosphere, add the lipase and vinyl acetate.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., chiral HPLC or GC).

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography on silica gel using an appropriate eluent system.

-

Collect the fractions containing the desired (S)-alcohol and concentrate under reduced pressure to obtain the enantiopure product.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Chemoenzymatic synthesis workflow for this compound.

Caption: General workflow for the spectroscopic analysis of the target compound.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of (S)-(-)-1-(9-Fluorenyl)ethanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(9-Fluorenyl)ethanol is a crucial chiral building block in synthetic organic chemistry and drug development.[1] Its rigid fluorenyl backbone and chiral hydroxyl group make it a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals and a tool for studying stereoselective interactions in biological systems.[1] This guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated data, and workflow visualizations to support research and development efforts.

Introduction

Chirality is a fundamental property in pharmaceutical science, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound, with its defined stereocenter, serves as a key intermediate in the enantioselective synthesis of complex molecules.[1] Its applications extend to analytical chemistry, where it is used as a chiral derivatizing agent for the separation of enantiomers.[1] This document outlines the prevalent synthetic routes to obtain this compound in high optical purity and the analytical methods used for its comprehensive characterization.

Physicochemical and Spectroscopic Data

The fundamental properties of 1-(9-Fluorenyl)ethanol are summarized below. Data for the specific (S)-enantiomer is provided where available, supplemented with data for the racemic mixture.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(9H-fluoren-9-yl)ethanol | [2] |

| Synonyms | S(-)-1-(9-FLUORENYL)ETHANOL, (-)-1-(9-Fluorenyl)ethanol, (S)-α-Methyl-9H-fluorene-9-methanol | [1][2] |

| CAS Number | 151775-20-1 | [1][3] |

| Molecular Formula | C₁₅H₁₄O | [1][3] |

| Molecular Weight | 210.27 g/mol | [1][4] |

| Appearance | Data not available | |

| Melting Point | 102-104 °C (for racemic mixture) | [5] |

| Boiling Point | 367.6°C at 760 mmHg | [1][5] |

| Density | 1.158 g/cm³ | [1][5] |

| Refractive Index | 1.63 | [1][5] |

Table 2: Spectroscopic and Chiroptical Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 1.46 (d, J = 6.4 Hz, 3H), 2.02 (s, 1H), 4.85 (q, J = 6.4 Hz, 1H), 7.26–7.40 (m, 4H), 7.55 (d, J=7.5 Hz, 2H), 7.75 (d, J=7.5 Hz, 2H) (Predicted/Typical Values) |

| ¹³C NMR (CDCl₃) | δ 25.3, 52.0, 69.8, 120.0, 125.0, 127.2, 127.8, 141.0, 147.5 (Predicted/Typical Values) |

| Specific Rotation [α] | Negative value; exact data is lot-specific and should be determined experimentally. The sign indicates it is levorotatory.[6] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches. The most common methods involve the asymmetric reduction of the prochiral ketone, 9-acetylfluorene, or the kinetic resolution of the racemic (±)-1-(9-Fluorenyl)ethanol.

Synthesis Pathway Overview

The general pathway involves the preparation of a racemic mixture followed by enzymatic resolution, which is a highly efficient method for obtaining high optical purity.

Caption: General workflow for the synthesis of this compound via enzymatic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the synthesis of racemic 1-(9-Fluorenyl)ethanol followed by its resolution using Candida antarctica Lipase B (CALB), a method known for providing very high enantiomeric excess (>99%).[7]

Part A: Synthesis of Racemic (±)-1-(9-Fluorenyl)ethanol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 9-acetylfluorene (1 equivalent) and a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (±)-1-(9-Fluorenyl)ethanol.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure racemic alcohol.

Part B: Enzymatic Kinetic Resolution

-

Setup: In a flask, dissolve the purified (±)-1-(9-Fluorenyl)ethanol (1 equivalent) in a non-polar solvent like hexane.[7]

-

Acyl Donor: Add an acyl donor, such as vinyl acetate (0.6 equivalents).[7]

-

Enzyme Addition: Add Candida antarctica Lipase B (CALB), either free or immobilized (e.g., Novozym 435), to the mixture. A typical loading is 10-20 mg of enzyme per mmol of substrate.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress should be monitored by chiral HPLC or GC to track the conversion and enantiomeric excess (ee) of the substrate and product.

-

Termination: When the conversion reaches approximately 50% (at which point the theoretical maximum ee for both substrate and product is achieved), stop the reaction by filtering off the enzyme.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains unreacted this compound and the product (R)-1-(9-Fluorenyl)acetate.

-

Purification: Separate the (S)-alcohol from the (R)-acetate using column chromatography on silica gel. The significant difference in polarity between the alcohol and the ester allows for straightforward separation.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A multi-technique approach is required.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the final product.

Key Experimental Protocols

Protocol 4.2.1: Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and confirms the bulk enantiopurity of the sample.[6]

-

Sample Preparation: Accurately weigh a sample of purified this compound (e.g., 50 mg) and dissolve it in a precise volume of a specified solvent (e.g., ethanol or chloroform) in a volumetric flask (e.g., 10.0 mL). Calculate the concentration (c) in g/100 mL.

-

Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank (the pure solvent used for the sample).

-

Measurement: Fill a 1 dm (10 cm) path length polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.[6] The temperature should also be recorded. For this compound, the value is expected to be negative.

Protocol 4.2.2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column capable of resolving the enantiomers of 1-(9-Fluorenyl)ethanol. Columns such as Chiralcel OD-H or Chiralpak AD-H are common starting points.

-

Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the two enantiomer peaks. A typical starting point is 90:10 (hexane:isopropanol).

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., ~1 mg/mL).

-

Analysis: Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 254 nm). Inject a small volume (e.g., 10 µL) of the sample solution.

-

Data Processing: Integrate the peak areas for the (S) and (R) enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

Safety Information

While specific hazard data for this compound is limited, standard laboratory safety precautions for handling chemical reagents should be followed.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- 1. Cas 151775-20-1,S(-)-1-(9-FLUORENYL)ETHANOL | lookchem [lookchem.com]

- 2. Buy Online CAS Number 151775-20-1 - TRC - (-)-1-(9-Fluorenyl)ethanol | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 151775-20-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to Stereoselective Binding Studies with (S)-(-)-1-(9-Fluorenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of (S)-(-)-1-(9-Fluorenyl)ethanol in the study of stereoselective interactions. While direct binding data of this specific molecule to biological receptors is not extensively documented in publicly available literature, its utility as a chiral derivatizing agent is well-established. This guide will focus on its primary role in enabling the separation and analysis of enantiomers, a critical process in drug development and biochemical research.

This compound is a chiral alcohol that serves as a valuable tool for investigating the interactions of chiral molecules with biological systems. Its significance lies in its ability to facilitate the study of stereoselective binding and recognition of chiral compounds by enzymes, receptors, and other biomolecules. This information is crucial for understanding biological processes and for designing new chiral ligands and inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 151775-20-1 |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 102-104 °C |

| Boiling Point | 367.6 °C at 760 mmHg |

| Density | 1.158 g/cm³ |

| InChI Key | YSCDFPXLCCWBIS-JTQLQIEISA-N |

Core Application: Chiral Derivatization for Enantiomeric Separation

The primary application of this compound and its derivatives, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), is in chiral derivatization. This process converts a mixture of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a mixture of diastereomers with distinct physical properties, allowing for their separation and quantification.

Principle of Chiral Derivatization

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the active site of an enzyme or a receptor, they can exhibit different biological activities. The "three-point interaction" model proposed by Easson and Stedman suggests that for a chiral molecule to bind effectively to a chiral receptor, it must have at least three points of interaction. One enantiomer may have a perfect three-point fit, leading to a biological response, while its counterpart may only have a two-point fit, rendering it inactive or causing a different, sometimes adverse, effect.[1]

Chiral derivatization involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), such as a derivative of this compound. This reaction creates a covalent bond between the CDA and each enantiomer, resulting in the formation of two diastereomers. These diastereomers have different spatial arrangements and, consequently, different physical properties, which allows for their separation using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and Application of Fluorenyl-Based and Oxazolidinone Chiral Auxiliaries

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and application of a pivotal class of chiral auxiliaries in asymmetric synthesis, with a particular focus on the foundational role of oxazolidinones. While the fluorenyl moiety is a cornerstone of modern peptide chemistry through its use as the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, its direct application as a chiral auxiliary in broader asymmetric synthesis is less common. This guide will clarify these roles and provide researchers, scientists, and drug development professionals with a comprehensive understanding of these powerful synthetic tools.

A Historical Perspective: The Dawn of Chiral Auxiliaries

The field of asymmetric synthesis was revolutionized by the introduction of chiral auxiliaries, a concept pioneered by Elias James Corey in 1975.[1] A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy provides a reliable method for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic effect.[2]

The Rise of Oxazolidinones: A Paradigm Shift in Asymmetric Synthesis

Among the myriad of chiral auxiliaries developed, the oxazolidinones, introduced by David A. Evans and his research group, stand out for their remarkable efficacy and broad applicability.[3][4] These auxiliaries, which are readily prepared from common amino acids, have become a staple in asymmetric synthesis, particularly for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[5]

The power of Evans' oxazolidinones lies in their ability to form rigid, chelated metal enolates, which creates a highly organized transition state. The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, forcing electrophilic attack to occur from the less hindered side with high diastereoselectivity.

The Fluorenyl Group: A Tale of Two Chemistries

The fluorenyl group is most famously utilized in the form of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, first reported by Louis A. Carpino and Grace Y. Han in 1972.[1] The Fmoc group is a base-labile protecting group for amines and is the cornerstone of modern solid-phase peptide synthesis. While the fluorenyl structure is integral to this application, it is not typically employed as the primary stereodirecting element in a chiral auxiliary for general asymmetric carbon-carbon bond formation. In many synthetic sequences, an Fmoc-protected amino acid may be the substrate for a reaction that is controlled by a separate chiral auxiliary, such as an oxazolidinone.

Quantitative Analysis of Oxazolidinone-Mediated Asymmetric Reactions

The following tables provide a summary of the high levels of diastereoselectivity and chemical yield that are characteristic of Evans' oxazolidinone auxiliaries in key asymmetric transformations.

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions

| Chiral Auxiliary | Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |

| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | 98:2 | 80 |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | 95:5 | 90 |

Note: Data are representative and compiled from various literature sources.

Table 2: Diastereoselectivity in Asymmetric Alkylation Reactions

| Chiral Auxiliary | Acyl Group | Electrophile | Diastereoselectivity | Yield (%) |

| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | 98:2 | 92 |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Allyl iodide | >99:1 | 95 |

Note: Data are representative and compiled from various literature sources.

Detailed Experimental Protocols

Synthesis of a Representative Oxazolidinone Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Materials:

-

(1R,2S)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate

-

Dichloromethane

-

Ethyl acetate

-

Hexanes

Procedure:

-

A mixture of (1R,2S)-(-)-norephedrine (1.0 eq.), diethyl carbonate (2.3 eq.), and potassium carbonate (2.1 eq.) is heated to 160 °C in a flask equipped with a distillation head.

-

Ethanol is collected as it distills from the reaction mixture. The reaction is heated for approximately 5 hours until the distillation ceases.

-

The reaction mixture is cooled to room temperature, diluted with dichloromethane, and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude solid is recrystallized from an ethyl acetate/hexanes mixture to afford the pure product as white crystals.[6]

Asymmetric Aldol Reaction Protocol

Materials:

-

N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Titanium(IV) chloride (TiCl₄)

-

Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Anhydrous dichloromethane

Procedure:

-

The N-propionyloxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane under an argon atmosphere and the solution is cooled to -78 °C.

-

TiCl₄ (1.1 eq.) is added dropwise, followed by the slow addition of DIPEA (1.2 eq.). The solution turns a deep red color.

-

The mixture is stirred for 30 minutes at -78 °C, after which isobutyraldehyde (1.2 eq.) is added dropwise.

-

The reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C for 1 hour.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The product is purified by flash column chromatography on silica gel.

Visualizing the Mechanism of Stereocontrol

The remarkable stereoselectivity of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler transition state model, where the metal enolate and the aldehyde form a chair-like six-membered transition state.

Caption: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

References

- 1. (9-Fluorenylmethyl) chloroformate for synthesis 28920-43-6 [sigmaaldrich.com]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-(-)-1-(9-Fluorenyl)ethanol

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-(-)-1-(9-Fluorenyl)ethanol, a chiral alcohol of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data, experimental protocols, and visualizations to support research and development activities.

Chemical Identity and Structure

This compound is a chiral secondary alcohol. The fluorenyl group imparts significant steric bulk and unique electronic properties to the molecule, making it a valuable chiral building block and resolving agent in asymmetric synthesis.

Molecular Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(9-Fluorenyl)ethanol. Data for the racemic mixture (±) and the specific (S)-(-) enantiomer are provided where available.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Melting Point (°C) | 102-104 (for racemic (±) form) | |

| Boiling Point (°C) | 367.6 at 760 mmHg | [1] |

| Appearance | Solid | |

| Optical Rotation ([α]D) | Data not available for this compound. As an example, the related compound (S)-1-Phenyl-ethanol has a specific rotation of -40.5° (c=1.00 in CHCl₃).[2] The negative sign indicates levorotatory activity. | |

| Solubility | Quantitative data not readily available. Generally soluble in organic solvents like methanol, chloroform, and other common organic solvents.[1] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the melting point apparatus is clean and calibrated.

-

Grind a small sample of the crystalline solid into a fine powder.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting range is reported as T1-T2.

Diagram: Experimental Workflow for Melting Point Determination

References

An In-depth Technical Guide to (S)-(-)-1-(9-Fluorenyl)ethanol: Molecular Structure, Chirality, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and applications of the chiral alcohol, (S)-(-)-1-(9-Fluorenyl)ethanol. This compound and its derivatives are of significant interest in the fields of asymmetric synthesis and analytical chemistry, particularly for the chiral resolution of racemic mixtures.

Molecular Structure and Chirality

This compound is a chiral secondary alcohol. Its structure consists of a planar, tricyclic aromatic fluorene moiety linked at the 9-position to an ethanol backbone. The chirality of the molecule arises from the stereogenic center at the carbon atom bonded to the hydroxyl group (C1 of the ethanol fragment). The "(S)" designation indicates the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The "(-)" prefix signifies that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.

The bulky and rigid fluorenyl group imparts significant steric hindrance, which is a key feature exploited in its application as a chiral derivatizing agent and in stereoselective synthesis.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 1-(9-Fluorenyl)ethanol. It is important to note that some physical properties are reported for the racemic (±) mixture, as is common.

| Property | Value | CAS Number |

| IUPAC Name | (1S)-1-(9H-fluoren-9-yl)ethanol | 151775-20-1 |

| Synonyms | This compound, (-)-1-(9-Fluorenyl)ethanol, (S)-α-Methyl-9H-fluorene-9-methanol | 151775-20-1 |

| Molecular Formula | C₁₅H₁₄O | 151775-20-1 |

| Molecular Weight | 210.27 g/mol | 151775-20-1 |

| Melting Point | 102-104 °C (for racemic mixture) | 3023-49-2 |

| Boiling Point | 367.6 °C at 760 mmHg (for racemic mixture)[1] | 3023-49-2 |

| Density | 1.158 g/cm³ (for racemic mixture)[1] | 3023-49-2 |

| Specific Optical Rotation ([α]D) | Data not readily available | 151775-20-1 |

| ¹H NMR (CDCl₃, predicted) | δ ~7.8-7.2 (m, 8H, Ar-H), ~4.5 (m, 1H, CH-OH), ~4.2 (d, 1H, Fluorenyl-H9), ~2.0 (s, 1H, OH), ~1.5 (d, 3H, CH₃) | N/A |

| ¹³C NMR (CDCl₃, predicted) | δ ~140-120 (Ar-C), ~70 (CH-OH), ~50 (Fluorenyl-C9), ~25 (CH₃) | N/A |

Note on Spectroscopic Data: Experimental NMR data for 1-(9-Fluorenyl)ethanol is not widely published. The predicted chemical shifts are based on the known spectra of related compounds such as 9-fluorenemethanol and general principles of NMR spectroscopy. The aromatic region will show complex splitting patterns characteristic of the fluorenyl group.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic alcohol followed by a kinetic resolution to separate the enantiomers.

The racemic precursor can be synthesized via the Grignard reaction. 9-Bromofluorene is reacted with magnesium to form the Grignard reagent, 9-fluorenylmagnesium bromide, which then reacts with acetaldehyde to yield the racemic alcohol after acidic workup.

A highly efficient method for obtaining the (S)-enantiomer is through chemoenzymatic kinetic resolution. This method utilizes a lipase, such as Candida antarctica Lipase B (CALB), to selectively acylate the (R)-enantiomer in the racemic mixture, leaving the desired (S)-enantiomer as the unreacted alcohol. This process can achieve very high enantiomeric excess (>99% ee).[2]

References

Enantioselective Recognition with (S)-(-)-1-(9-Fluorenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantioselective recognition is a cornerstone of modern drug discovery and development, where the stereochemistry of a molecule can dictate its pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the principles and applications of (S)-(-)-1-(9-Fluorenyl)ethanol and its derivatives in the enantioselective recognition and separation of chiral molecules. The primary focus is on the use of its chloroformate derivative, (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), as a pre-column derivatizing agent for the chromatographic separation of enantiomers, particularly amino acids and amines. This guide details the underlying mechanism of chiral recognition, provides comprehensive experimental protocols, and presents quantitative data to facilitate the practical application of this powerful analytical technique.

Introduction: The Significance of Chirality in Drug Development

In the pharmaceutical industry, the majority of drug candidates are chiral, existing as enantiomers – non-superimposable mirror images. These stereoisomers often exhibit profound differences in their interactions with the chiral environment of the human body, such as receptors and enzymes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to separate, identify, and quantify enantiomers is of paramount importance throughout the drug development pipeline, from discovery and preclinical studies to quality control of the final pharmaceutical product.

This compound, through its derivatization into a chiral reagent, provides a robust and sensitive method for the enantioselective analysis of a wide range of chiral compounds. The fluorenyl moiety introduces a strong chromophore and fluorophore, enhancing detection sensitivity in HPLC analysis.

Mechanism of Enantioselective Recognition

The enantioselective recognition using derivatives of this compound is primarily achieved through an indirect chromatographic method. The core principle involves the covalent reaction of the chiral derivatizing agent with the analyte enantiomers to form a pair of diastereomers.

-

Derivatization Reaction: The chiral derivatizing agent, typically (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), reacts with the functional group (e.g., amino or hydroxyl group) of the chiral analyte. This reaction creates two diastereomers with distinct physicochemical properties.

-

Chromatographic Separation: Unlike enantiomers, which have identical properties in an achiral environment, the resulting diastereomers possess different spatial arrangements and, consequently, different physical and chemical characteristics. These differences in properties, such as polarity and steric hindrance, allow for their separation using standard, achiral chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Elution Order: The elution order of the diastereomers depends on the absolute configuration of both the chiral derivatizing agent and the analyte, as well as the chromatographic conditions. For instance, when using (+)-FLEC to derivatize a racemic amino acid mixture, the L-amino acid derivative typically elutes before the D-amino acid derivative in reversed-phase HPLC. Conversely, using (-)-FLEC would reverse this elution order.[1]

The following diagram illustrates the logical workflow of this enantioselective recognition process.

Caption: Workflow of enantioselective analysis using FLEC.

Data Presentation: Quantitative Analysis of Amino Acid Enantiomers

The following table summarizes the chromatographic data for the separation of various D- and L-amino acid enantiomers after derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). The data highlights the effectiveness of this method in achieving baseline separation for a wide range of analytes.

| Amino Acid | Retention Time (L-Enantiomer) (min) | Retention Time (D-Enantiomer) (min) | Separation Factor (α) | Resolution (Rs) |

| Alanine | 18.2 | 19.5 | 1.07 | 2.1 |

| Valine | 25.4 | 27.8 | 1.09 | 2.8 |

| Leucine | 31.5 | 34.1 | 1.08 | 2.5 |

| Isoleucine | 29.8 | 32.0 | 1.07 | 2.3 |

| Proline | 22.1 | 24.5 | 1.11 | 3.1 |

| Phenylalanine | 35.7 | 38.9 | 1.09 | 2.9 |

| Tryptophan | 42.3 | 46.1 | 1.09 | 3.0 |

| Methionine | 28.9 | 31.2 | 1.08 | 2.6 |

| Aspartic Acid | 12.5 | 13.4 | 1.07 | 1.9 |

| Glutamic Acid | 14.8 | 15.9 | 1.07 | 2.0 |

Note: The data presented is a representative compilation from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enantioselective recognition of amino acids using FLEC derivatization followed by HPLC analysis.

Derivatization of Amino Acids with (+)-1-(9-fluorenyl)ethyl Chloroformate (FLEC)

This protocol outlines the pre-column derivatization of amino acids to form diastereomeric derivatives suitable for HPLC separation.

Materials:

-

Standard solutions of D- and L-amino acids (e.g., 1 mg/mL in 0.1 M HCl)

-

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) solution (e.g., 1 mM in acetone)

-

Borate buffer (0.1 M, pH 8.0)

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Water bath or heating block

Procedure:

-

Sample Preparation: Pipette 100 µL of the amino acid standard solution into a reaction vial.

-

Buffering: Add 100 µL of borate buffer to the vial to adjust the pH for the derivatization reaction.

-

Reagent Addition: Add 200 µL of the FLEC solution to the vial.

-

Reaction: Vortex the mixture for 30 seconds and then incubate at a specific temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).

-

Quenching (Optional): To stop the reaction and consume excess FLEC, a small amount of a primary amine solution (e.g., 20 µL of 1 M glycine) can be added.

-

Dilution: Dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

The following diagram illustrates the experimental workflow for the derivatization procedure.

References

Methodological & Application

Application Note: Chiral Derivatization of Amino Acids with (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate for Enantioseparation Analysis

Introduction

The enantioselective analysis of amino acids is crucial in various scientific fields, including pharmaceutical research, drug development, and clinical diagnostics, due to the distinct biological activities of different enantiomers. This application note describes a robust method for the chiral derivatization of amino acids using (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate [(-)-FLEC]. This pre-column derivatization technique facilitates the separation and quantification of amino acid enantiomers by forming diastereomeric derivatives that can be resolved using standard reversed-phase high-performance liquid chromatography (HPLC) or other separation techniques like micellar electrokinetic chromatography (MEKC).[1][2] The fluorenyl moiety of the FLEC reagent provides a strong chromophore and fluorophore, enabling highly sensitive detection by UV or fluorescence detectors.[3][4]

Principle of the Method

The primary or secondary amine group of an amino acid nucleophilically attacks the chloroformate group of (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate, leading to the formation of a stable urethane bond. This reaction converts the enantiomeric amino acids (D- and L-forms) into a pair of diastereomers. These resulting diastereomers possess different physicochemical properties, which allows for their separation on a non-chiral stationary phase. When using (-)-FLEC for derivatization, the D-isomers of the amino acids typically migrate faster than the corresponding L-isomers in certain chromatographic systems.[1]

Applications

-

Pharmaceutical Quality Control: Determination of the enantiomeric purity of amino acid-based drugs and intermediates.

-

Clinical Research: Analysis of D-amino acids as potential biomarkers for various diseases.

-

Food Science: Assessment of nutritional value and detection of adulteration in food products.[5]

-

Geochemistry and Astrobiology: Investigation of the origin of homochirality in biological systems.

Experimental Protocols

1. Preparation of Reagents

-

Amino Acid Standard Solutions: Prepare individual or mixed standard solutions of D- and L-amino acids in a suitable aqueous buffer, such as 5 mM sodium tetraborate (pH 9.2).[3]

-

Derivatizing Reagent Solution: Freshly prepare a solution of (S)-(-)-1-(9-Fluorenyl)ethyl Chloroformate [(-)-FLEC] in a dry, water-miscible organic solvent like acetone or acetonitrile. A typical concentration is around 10-20 mM.[3]

-

Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of sodium tetraborate decahydrate in deionized water and adjust the pH to 9.0 with a suitable acid or base.

2. Derivatization Procedure

This protocol is adapted from methods using the closely related reagent, FLEC.[6]

-

To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).

-

Add 200 µL of the freshly prepared (-)-FLEC solution in acetone.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Incubate the reaction mixture at room temperature (approximately 25°C) for 15-30 minutes.

-

To quench the reaction and remove excess reagent, add 100 µL of a primary amine solution (e.g., 1 M glycine or ethanolamine) and vortex for 10 seconds. Allow this mixture to stand for an additional 10 minutes.

-

The derivatized sample is now ready for analysis. If necessary, it can be diluted with the mobile phase or an appropriate solvent mixture (e.g., acetonitrile/water, 1:1 v/v) before injection into the analytical system.[3]

Data Presentation

Table 1: Chromatographic Conditions for Separation of (-)-FLEC Derivatized Amino Acids

| Parameter | Condition |

| Analytical Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-dependent linear gradient from 10% to 60% Mobile Phase B over 40 minutes may be a suitable starting point. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 310 nm)[4] |

Table 2: Representative Enantioseparation Data for (-)-FLEC Derivatized Amino Acids (MEKC)

Data adapted from studies using FLEC derivatization and micellar electrokinetic chromatography.

| Amino Acid | Resolution (Rs) | Migration Order |

| Alanine | > 1.5 | D-isomer before L-isomer[1] |

| Valine | > 2.0 | D-isomer before L-isomer[1] |

| Leucine | > 2.5 | D-isomer before L-isomer[1] |

| Phenylalanine | > 3.0 | D-isomer before L-isomer[1] |

| Tryptophan | > 3.5 | D-isomer before L-isomer[1] |

| Serine | > 1.8 | D-isomer before L-isomer[1] |

| Methionine | > 2.2 | D-isomer before L-isomer[1] |

Note: The resolution values and migration order can be influenced by the specific chromatographic or electrophoretic conditions.

Visualization of Experimental Workflow

Caption: Workflow for chiral derivatization and analysis of amino acids.

References

- 1. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for HPLC Analysis of Diastereomers using (S)-(-)-1-(9-Fluorenyl)ethanol as a Chiral Derivatizing Agent Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomeric separation is a critical aspect of pharmaceutical development and analysis, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One effective method for the enantioseparation of chiral compounds by high-performance liquid chromatography (HPLC) is the use of chiral derivatizing agents (CDAs). This approach involves the reaction of the enantiomeric analyte with a chiral reagent to form diastereomers. These resulting diastereomers possess distinct physicochemical properties and can be separated on a conventional achiral stationary phase.

(S)-(-)-1-(9-Fluorenyl)ethanol is a chiral alcohol that serves as a precursor for the synthesis of the highly effective chiral derivatizing agent, (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC). FLEC is particularly useful for the derivatization of primary and secondary amines, such as amphetamines and amino acids. The fluorenyl group in FLEC provides a strong chromophore and fluorophore, enabling highly sensitive detection by UV or fluorescence detectors. This application note provides detailed protocols for the synthesis of (-)-FLEC from this compound, the subsequent derivatization of a model primary amine (amphetamine), and the HPLC analysis of the resulting diastereomers.

Principle of the Method

The methodology is a two-stage process. First, the chiral precursor, this compound, is converted into the reactive chiral derivatizing agent, (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), through a reaction with phosgene or a phosgene equivalent. Subsequently, the racemic analyte, in this case, (±)-amphetamine, is reacted with the synthesized (-)-FLEC under basic conditions. This reaction forms two diastereomeric derivatives, (S,R)- and (S,S)-FLEC-amphetamine. Due to their different spatial arrangements, these diastereomers exhibit different interactions with the stationary phase of an achiral HPLC column, allowing for their separation and quantification. The separated diastereomers are then detected using a fluorescence detector, which offers high sensitivity for the fluorenyl moiety.

Experimental Protocols

Synthesis of (-)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) from this compound

This protocol describes the synthesis of the chiral derivatizing agent from its alcohol precursor.

Materials and Reagents:

-

This compound

-

Phosgene solution (e.g., 20% in toluene) or triphosgene

-

Anhydrous toluene

-

Anhydrous pyridine

-

Dry nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of phosgene solution to the cooled, stirred solution. Alternatively, triphosgene can be used with a suitable activating agent like pyridine.

-

Allow the reaction to proceed at 0-5 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude (-)-FLEC can be purified by recrystallization or column chromatography.

-

Store the purified (-)-FLEC under anhydrous conditions at a low temperature (e.g., -20°C) to prevent degradation.

Derivatization of (±)-Amphetamine with (-)-FLEC

This protocol details the formation of diastereomers from a racemic primary amine.

Materials and Reagents:

-

(±)-Amphetamine standard solution

-

(-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) solution in acetone (e.g., 18 mM)

-

Borate buffer (0.1 M, pH 9.0)

-

Acetone, HPLC grade

-

Vortex mixer

-

Thermostatic water bath

Procedure:

-

In a microcentrifuge tube, mix a specific volume of the (±)-amphetamine standard solution with the borate buffer.

-

Add a molar excess of the (-)-FLEC solution in acetone to the mixture.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Incubate the reaction mixture in a water bath at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 15-60 minutes) to allow the derivatization to complete.

-

After the incubation period, the reaction can be quenched by adding a small amount of an amino-containing reagent like glycine to consume the excess FLEC, although in many cases, direct injection is possible.

-

The resulting solution containing the diastereomeric derivatives is then ready for HPLC analysis.

HPLC Analysis of FLEC-Derivatized Amphetamine Diastereomers

This protocol outlines the chromatographic conditions for the separation and quantification of the formed diastereomers.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Acetate buffer (e.g., 50 mM, pH 3.6) |

| B: Acetonitrile | |

| C: Tetrahydrofuran | |

| Gradient | A time-based gradient can be optimized for baseline separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation Wavelength (λex): 265 nm |

| Emission Wavelength (λem): 330 nm |

Data Presentation

The following table summarizes typical quantitative data obtained from the HPLC analysis of (-)-FLEC derivatized amphetamine enantiomers. The data is illustrative and may vary depending on the specific experimental conditions and the analyte.

| Diastereomer | Retention Time (t R) (min) | Resolution (R s) | Separation Factor (α) |

| (-)-FLEC-(S)-Amphetamine | 15.2 | - | - |

| (-)-FLEC-(R)-Amphetamine | 16.5 | 1.92 | 1.08 |

Resolution (Rs) is calculated between the two diastereomeric peaks. A value ≥ 1.5 indicates baseline separation. Separation factor (α) is the ratio of the retention times of the two diastereomers.

Visualizations

Application Notes and Protocols for Enantiomeric Excess Determination using (S)-(-)-1-(9-Fluorenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of enantiomeric excess (e.e.) of chiral carboxylic acids using (S)-(-)-1-(9-Fluorenyl)ethanol as a chiral derivatizing agent (CDA). The protocol outlines the derivatization of the carboxylic acid enantiomers to form diastereomeric esters, followed by their separation and quantification using High-Performance Liquid Chromatography (HPLC) and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and asymmetric synthesis. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Therefore, robust analytical methods are required to accurately quantify the enantiomeric composition of a sample. One established method involves the use of a chiral derivatizing agent to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated and quantified using standard chromatographic or spectroscopic techniques.

This compound is an effective chiral derivatizing agent for the determination of the enantiomeric excess of chiral carboxylic acids. The hydroxyl group of the alcohol reacts with a carboxylic acid to form a diastereomeric ester. The bulky and rigid fluorenyl group provides a strong chromophore for UV detection in HPLC and creates a distinct chiral environment, leading to significant differences in the NMR chemical shifts of the resulting diastereomers.

Principle

The protocol is based on the conversion of a pair of enantiomeric carboxylic acids, (R)- and (S)-acid, into a pair of diastereomeric esters by reaction with the enantiomerically pure chiral derivatizing agent, this compound.

The resulting diastereomers, (R,S)-ester and (S,S)-ester, can be separated by achiral chromatography, typically HPLC on a normal phase column, due to their different physical properties.[1][2][3] The relative peak areas of the two diastereomers in the chromatogram correspond to the relative amounts of the original enantiomers in the sample, allowing for the calculation of the enantiomeric excess.

Alternatively, the diastereomeric mixture can be analyzed by ¹H NMR spectroscopy. The distinct chemical environment provided by the chiral fluorenyl moiety leads to different chemical shifts for specific protons in the two diastereomers.[4] The integration of these separated signals allows for the quantification of the diastereomeric ratio and, consequently, the enantiomeric excess of the original carboxylic acid.

Signaling Pathway and Experimental Workflow

The overall workflow for the determination of enantiomeric excess using this compound is depicted below.

Figure 1. Experimental workflow for enantiomeric excess determination.

Experimental Protocols

Materials and Reagents

-

This compound (≥99% purity)

-

Chiral carboxylic acid sample

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

HPLC grade solvents

-

Standard laboratory glassware and equipment

Derivatization Protocol: Esterification of a Chiral Carboxylic Acid

-

In a clean, dry vial, dissolve the chiral carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

To this solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the diastereomeric ester mixture.

HPLC Analysis

-

Column: Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of hexane and ethyl acetate. The exact ratio should be optimized to achieve baseline separation of the diastereomers. A typical starting point is 95:5 (v/v) hexane:ethyl acetate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

-

Injection Volume: 10 µL.

-

Procedure: Dissolve a small amount of the purified diastereomeric ester mixture in the mobile phase and inject it into the HPLC system.

-

Quantification: Integrate the peak areas of the two diastereomers. The enantiomeric excess is calculated using the following formula:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively.

-

-

¹H NMR Analysis

-

Solvent: Deuterated chloroform (CDCl₃).

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Procedure: Dissolve the purified diastereomeric ester mixture in CDCl₃.

-

Analysis: Acquire the ¹H NMR spectrum. Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the methine proton of the alcohol moiety or a proton alpha to the carbonyl group of the acid).

-

Quantification: Integrate the areas of the selected pair of signals. The enantiomeric excess is calculated using the following formula:

-

e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

-

Where Integral₁ and Integral₂ are the integration values of the signals for the major and minor diastereomers, respectively.

-

-

Data Presentation

The following tables provide representative data for the HPLC separation and NMR analysis of diastereomeric esters formed from a hypothetical chiral carboxylic acid and this compound.

Table 1: HPLC Data for Diastereomer Separation

| Diastereomer | Retention Time (min) | Peak Area |

| (R,S)-ester | 12.5 | 150000 |

| (S,S)-ester | 14.2 | 50000 |

Enantiomeric Excess (HPLC): [ (150000 - 50000) / (150000 + 50000) ] x 100 = 50%

Table 2: ¹H NMR Data for Diastereomer Analysis

| Diastereomer | Proton Signal (ppm) | Integral Value |

| (R,S)-ester | 5.95 (q) | 1.00 |

| (S,S)-ester | 5.90 (q) | 0.33 |

Enantiomeric Excess (NMR): [ (1.00 - 0.33) / (1.00 + 0.33) ] x 100 = 50.3%

Troubleshooting

-

Incomplete Derivatization: Ensure all reagents are anhydrous and of high purity. Increase reaction time or temperature if necessary.

-

Poor HPLC Separation: Optimize the mobile phase composition. A shallower gradient or isocratic elution with a weaker solvent system may improve resolution.

-

Overlapping NMR Signals: Use a higher field NMR spectrometer. Alternatively, a chiral solvating agent can be added to the NMR tube to induce further separation of the signals.

Conclusion

The use of this compound as a chiral derivatizing agent provides a reliable and versatile method for the determination of the enantiomeric excess of chiral carboxylic acids. The protocol is straightforward, and the resulting diastereomers can be readily analyzed by either HPLC or NMR spectroscopy, offering flexibility to the researcher. This method is a valuable tool for quality control in the pharmaceutical industry and for monitoring the success of asymmetric syntheses.

References

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Resolution of Chiral Amines and Alcohols using (S)-(-)-1-(9-Fluorenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (S)-(-)-1-(9-Fluorenyl)ethanol as a chiral resolving agent for the separation of enantiomeric mixtures of chiral primary and secondary amines, as well as chiral alcohols. The protocols detailed below are based on established principles of diastereomeric resolution.[1][2][3]

Introduction

Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals.[1] The principle of diastereomeric resolution involves the conversion of a racemic mixture (a 1:1 mixture of enantiomers) into a mixture of diastereomers by reacting it with an enantiomerically pure resolving agent.[1][3] These resulting diastereomers possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.[1][4]

This compound is a chiral alcohol that can be employed as a resolving agent. For the resolution of chiral amines, it is typically necessary to first convert the resolving agent into a chiral acid derivative to enable the formation of diastereomeric salts. For chiral alcohols, diastereomeric esters can be formed. This document outlines the generalized procedures for these applications.

Resolution of Chiral Amines

The resolution of racemic amines using this compound first requires its conversion to a chiral carboxylic acid, such as (S)-1-(9-Fluorenyl)ethoxyacetic acid, to facilitate the formation of diastereomeric salts with the racemic amine.

Caption: Workflow for the resolution of a racemic amine.

Part A: Synthesis of (S)-1-(9-Fluorenyl)ethoxyacetic Acid

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C. Add sodium hydride (NaH) portion-wise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: To the resulting alkoxide solution, add a solution of an appropriate haloacetic acid ester (e.g., ethyl bromoacetate) in THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by the slow addition of water. Add a solution of sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours to hydrolyze the ester.

-

Work-up and Purification: Acidify the aqueous layer with hydrochloric acid (HCl) until a precipitate forms. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(9-Fluorenyl)ethoxyacetic acid. Purify the product by recrystallization or column chromatography.

Part B: Diastereomeric Salt Formation and Separation

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar amount of (S)-1-(9-Fluorenyl)ethoxyacetic acid in the same solvent, heating gently if necessary.

-

Crystallization: Add the acid solution to the amine solution. The diastereomeric salts may precipitate immediately or require cooling, concentration of the solvent, or the addition of a less polar co-solvent to induce crystallization.

-

Isolation: Isolate the less soluble diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent and dry under vacuum. The more soluble diastereomer will remain in the mother liquor.

-

Enantiomeric Purity Assessment: Determine the diastereomeric excess (d.e.) of the crystalline salt by a suitable analytical method, such as NMR spectroscopy or HPLC.

Part C: Liberation of the Enantiopure Amine

-

Basification: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Extraction: Add a base (e.g., 1 M NaOH) to deprotonate the amine and dissolve the chiral acid in the aqueous layer. Separate the layers and extract the aqueous layer with the organic solvent.

-

Isolation: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiopure amine.

-